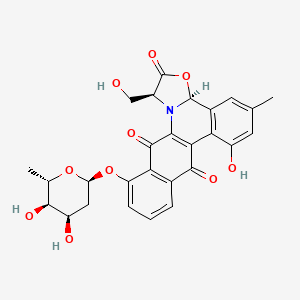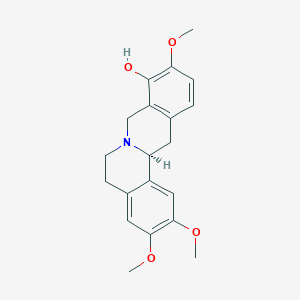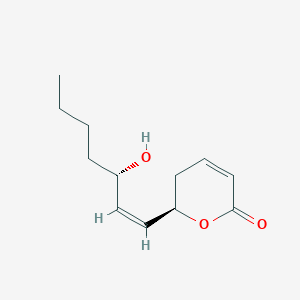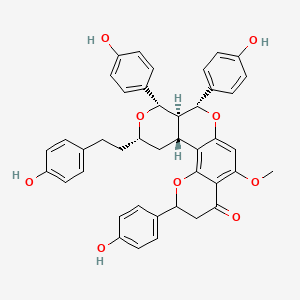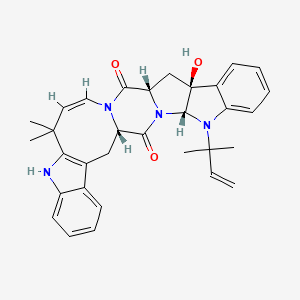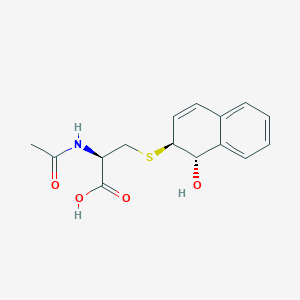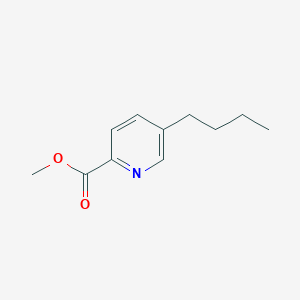
Methyl fusarate
Overview
Description
Methyl fusarate is a natural product found in Fusarium nygamai with data available.
Scientific Research Applications
1. Alternatives to Methyl Bromide
Methyl fusarate, related to methyl bromide, has been explored in agricultural contexts, especially for pest and pathogen control. The United States Department of Agriculture-Agricultural Research Service has conducted research on alternatives to methyl bromide, focusing on crops like strawberries, peppers, tomatoes, and various ornamentals. These alternatives are crucial due to the environmental impact of methyl bromide and its phase-out under the Montreal Protocol and the US Clean Air Act (Schneider et al., 2003).
2. Biosorption and Environmental Remediation
Dead biomass of Aspergillus niger, studied for its efficacy in the biosorption of dyes like methyl violet and basic fuchsin, may relate to the research around methyl fusarate due to similar chemical properties. This study could inform approaches for removing or reducing environmental contaminants, potentially including methyl fusarate-related compounds (Bhole et al., 2004).
3. Quantitative Structure-Activity Relationships (QSARs)
QSARs are used to predict the ecological hazard of organic chemicals, including those similar to methyl fusarate. These models assist in regulatory risk assessments in Europe and the United States, providing valuable insights into the environmental and biological impact of various chemicals (Comber et al., 2003).
4. Fumigation and Pest Control
Methyl fusarate's relation to methyl bromide makes research on fumigation practices relevant. Studies have focused on the withdrawal of compounds like methyl bromide and the development of new fumigants with reduced environmental and health risks. This research is key to understanding how methyl fusarate-related compounds could be used or replaced in modern agricultural practices (Bell, 2000).
5. Novel Analytical Applications
Fusaric acid, closely related to methyl fusarate, has been utilized as a derivatizing reagent for the quantification of hydroxysteroids by LC-ESI-MS/MS. This indicates a potential application of methyl fusarate in sensitive analytical methods for various biological compounds (Yamashita et al., 2010).
6. Management of Soilborne Pathogens and Nematodes
Research into managing soilborne pathogens and nematodes without methyl bromide, a compound related to methyl fusarate, highlights alternative strategies that could be relevant. This includes the use of other chemicals, genetic resistance, and cultural practices, offering insight into sustainable agricultural practices (Zasada et al., 2010).
7. Exploration of Natural Plant Extracts as Alternatives
The study of Kenyan medicinal plants for soil fumigation as an alternative to methyl bromide presents a natural and environmentally friendly approach. This research could inform the development of sustainable, plant-based alternatives to methyl fusarate and similar chemicals (Rugutt et al., 2006).
properties
IUPAC Name |
methyl 5-butylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-4-5-9-6-7-10(12-8-9)11(13)14-2/h6-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFSYCQAXCWCQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455787 | |
| Record name | 2-Pyridinecarboxylic acid, 5-butyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl fusarate | |
CAS RN |
17072-92-3 | |
| Record name | 2-Pyridinecarboxylic acid, 5-butyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



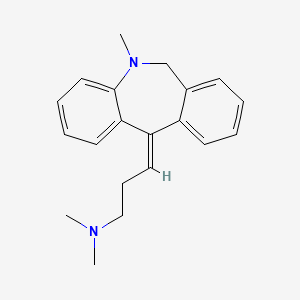
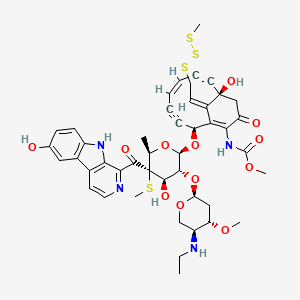
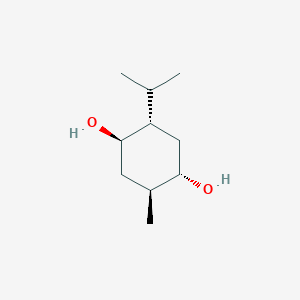
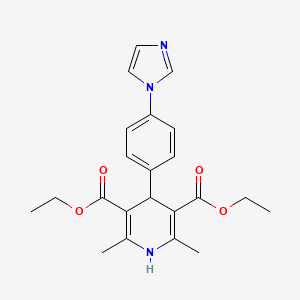
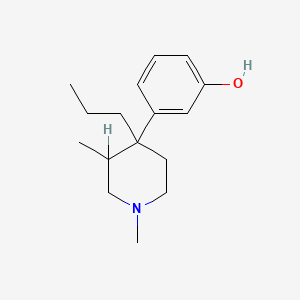
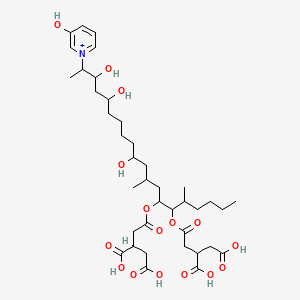
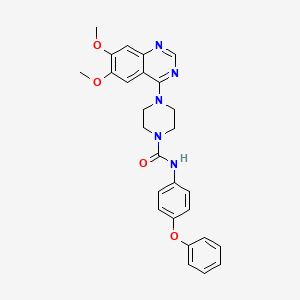
![threo-(7S,8R)-1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol](/img/structure/B1246024.png)
